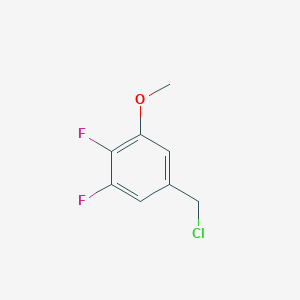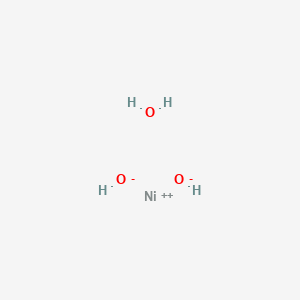
2,2-Dibromo-2-phenylacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-2-phenylacetaldehyde is an organic compound characterized by the presence of two bromine atoms and a phenyl group attached to an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the addition of bromine to phenylacetaldehyde in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the dibromo compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,2-Dibromo-2-phenylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2,2-dibromo-2-phenylethanol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2,2-Dibromo-2-phenylacetic acid.
Reduction: 2,2-Dibromo-2-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,2-dicyano-2-phenylacetaldehyde when using potassium cyanide.
科学的研究の応用
2,2-Dibromo-2-phenylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2,2-dibromo-2-phenylacetaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, further influencing the compound’s reactivity and interactions .
類似化合物との比較
2,2-Dibromo-3-nitrilopropionamide (DBNPA): A biocide with similar bromine-containing structure but different functional groups and applications.
Phenylacetaldehyde: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2,2-Dibromo-2-phenylacetaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
277.94 g/mol |
IUPAC名 |
2,2-dibromo-2-phenylacetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H |
InChIキー |
YHYFFYRLFYOIGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C=O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)



![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)




